molecular formula C8H17NO B1527457 (1-Ethoxycyclopentyl)methanamine CAS No. 1250499-14-9

(1-Ethoxycyclopentyl)methanamine

Cat. No. B1527457
M. Wt: 143.23 g/mol
InChI Key: XQNFROLEGFGDFT-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

“(1-Ethoxycyclopentyl)methanamine” contains a total of 35 bonds, including 14 non-H bonds, 4 rotatable bonds, 1 three-membered ring, 1 five-membered ring, 1 primary amine (aliphatic), and 1 ether (aliphatic) .


Physical And Chemical Properties Analysis

Amines like “(1-Ethoxycyclopentyl)methanamine” have properties that depend on their classification. For primary and secondary amines, H-bond donation distinguishes their properties and reactivity from tertiary amines .

Scientific Research Applications

Antimicrobial Activities

The design and synthesis of new quinoline derivatives carrying a 1,2,3-triazole moiety, starting from compounds structurally related to (1-Ethoxycyclopentyl)methanamine, have shown moderate to very good antibacterial and antifungal activities. These compounds are evaluated against pathogenic strains, indicating their potential use in developing new antimicrobial agents (Thomas, Adhikari, & Shetty, 2010).

Analytical and Chiral Applications in HPLC

Ethoxynonafluorobutane, a novel, environmentally friendly fluorinated solvent, has been utilized to replace n-hexane in normal-phase high-performance liquid chromatography (HPLC) applications. This demonstrates the use of ethoxy-based solvents in analytical chemistry, especially for the separation of various compounds, including drugs and their metabolites. It also highlights unique selectivity in chiral HPLC applications, beneficial for pharmaceutical research (KaganMichael, 2001).

Anticholinesterase Activity

Novel carbamates based on the molecular skeletons of furobenzofuran and methanobenzodioxepine have been synthesized and assessed for their anticholinesterase action. These compounds prove to be potent inhibitors of acetylcholinesterase (AChE) or butyrylcholinesterase (BChE), indicating their potential for treating diseases like Alzheimer's where cholinesterase inhibitors are beneficial (Luo et al., 2005).

Antitumor Activity

Functionalized mono-, bis-, and tris-(S)-{(2S,4R,8R)-8-ethyl-quinuclidin-2-yl}methanamines, including ferrocene-containing derivatives, have been synthesized and their in vitro antitumor activity investigated. These compounds displayed attractive in vitro cytotoxicity and cytostatic effects on various human cancer cell lines, indicating the potential for drug discovery and cancer treatment research (Károlyi et al., 2012).

Safety And Hazards

While specific safety and hazard information for “(1-Ethoxycyclopentyl)methanamine” is not available, similar compounds can be harmful if swallowed .

Future Directions

Methenamine, a related compound, has been studied for its potential in the prophylactic treatment of frequently recurring urinary tract infections . This suggests that “(1-Ethoxycyclopentyl)methanamine” and similar compounds could also have potential therapeutic applications.

properties

IUPAC Name

(1-ethoxycyclopentyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-2-10-8(7-9)5-3-4-6-8/h2-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQNFROLEGFGDFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1(CCCC1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Ethoxycyclopentyl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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